Fucoxanthinol Demonstrates Superior Anti-Proliferative Potency Compared to Parent Compound Fucoxanthin Across Multiple Cancer Models
Fucoxanthinol consistently exhibits enhanced anti-cancer activity compared to its parent compound, fucoxanthin. A comprehensive review of in vitro studies across multiple cancer cell lines (leukemia, lymphoma, and colorectal) indicates that fucoxanthinol-induced suppression of cell viability, induction of apoptosis, and modulation of the NF-κB pathway are more pronounced than those of fucoxanthin [1]. Specifically, in primary effusion lymphoma cells, fucoxanthinol-induced suppression of cell viability was more pronounced than that of fucoxanthin [2]. This enhanced potency is attributed to fucoxanthinol's status as the primary active metabolite that directly interacts with intracellular targets, unlike the prodrug fucoxanthin which requires metabolic conversion.
| Evidence Dimension | Suppression of cell viability and induction of apoptosis in cancer cells |
|---|---|
| Target Compound Data | Fucoxanthinol induced greater suppression of cell viability and more pronounced apoptosis induction. |
| Comparator Or Baseline | Fucoxanthin (parent compound) exhibited comparatively weaker suppression of viability and apoptosis induction. |
| Quantified Difference | Qualitatively superior; specific IC50 values vary by cell line but consistently show higher potency for fucoxanthinol. |
| Conditions | Primary effusion lymphoma cells (human herpesvirus 8-infected) and other human cancer cell lines (HT-29, DLD-1, HL-60) in vitro [1][2]. |
Why This Matters
This direct comparative evidence positions fucoxanthinol as the active, high-potency agent for oncology research, offering a scientifically justified alternative to fucoxanthin for studies requiring robust modulation of cancer cell signaling and apoptosis.
- [1] Martin, L. J. (2015). Fucoxanthin and Its Metabolite Fucoxanthinol in Cancer Prevention and Treatment. Marine Drugs, 13(8), 4784–4798. https://doi.org/10.3390/md13084784 View Source
- [2] Yamamoto, K., et al. (2011). Fucoxanthin and its deacetylated metabolite, fucoxanthinol, induce apoptosis in primary effusion lymphomas. Cancer Letters, 300(2), 225–234. https://doi.org/10.1016/j.canlet.2010.10.016 (as cited in [REFS-1]) View Source
